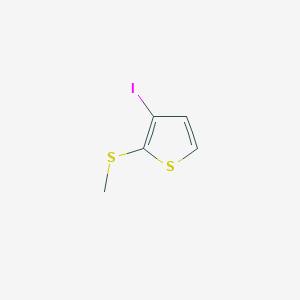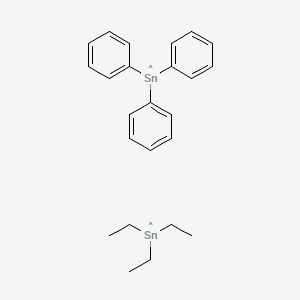![molecular formula C40H46N6O12 B14760055 [4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B14760055.png)
[4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a synthetic organic compound It is characterized by its complex structure, which includes multiple functional groups such as amino, carbonyl, and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate typically involves multi-step organic synthesis. Each step may involve the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in these reactions include protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and solvents like dichloromethane and dimethylformamide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Compounds like [4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate can undergo various types of chemical reactions including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions involving the phenyl groups.
Hydrolysis: Breaking down of ester bonds in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amino groups may yield nitro derivatives, while hydrolysis of ester bonds may yield carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, compounds like [4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate are studied for their unique reactivity and potential as building blocks for more complex molecules.
Biology
In biology, such compounds may be used as probes to study enzyme activity, protein interactions, and cellular processes.
Medicine
In medicine, these compounds may be investigated for their potential as therapeutic agents, particularly in the treatment of diseases where specific molecular targets are involved.
Industry
In industry, these compounds may be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of [4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other complex organic molecules with multiple functional groups, such as:
- [4-[[1-Amino-1-oxo-6-(tert-butoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
- [4-[[1-Amino-1-oxo-6-(fluorenylmethyloxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(fluorenylmethyloxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Uniqueness
The uniqueness of [4-[[1-Amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C40H46N6O12 |
|---|---|
Molekulargewicht |
802.8 g/mol |
IUPAC-Name |
[4-[[1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C40H46N6O12/c1-4-23-55-38(50)42-22-10-9-13-34(35(41)47)45(30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54)37(49)33(25-28-11-7-6-8-12-28)44-36(48)27(3)43-39(51)56-24-5-2/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H2,41,47)(H,42,50)(H,43,51)(H,44,48) |
InChI-Schlüssel |
AZOIYVUEQXFWAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



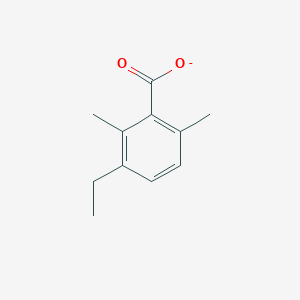
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
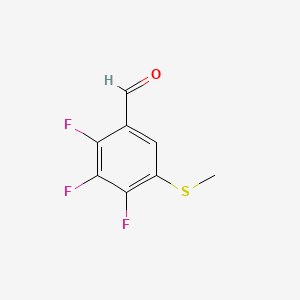
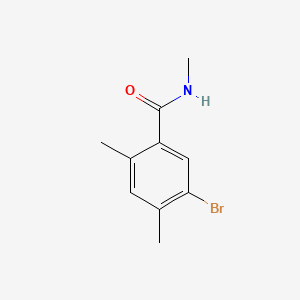
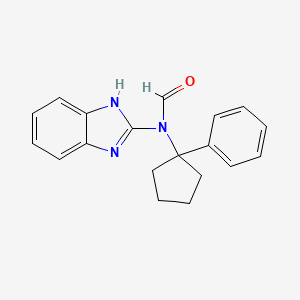
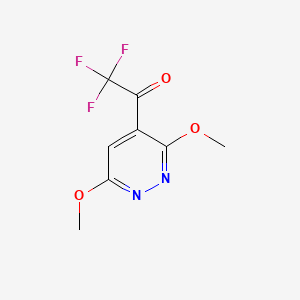
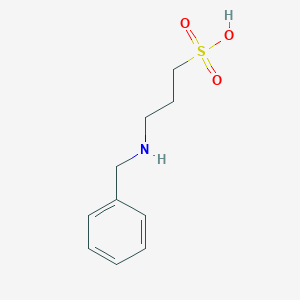
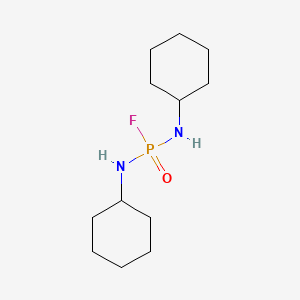
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

